Aranidipine is classified as a small molecule drug and falls under the category of calcium antagonists. It is known to produce two active metabolites, designated as M-1α and M-1β, both of which contribute to its hypotensive effects. The compound's development was aimed at addressing cardiovascular diseases, specifically hypertension and angina pectoris .
The synthesis of Aranidipine involves several steps, utilizing various reagents and conditions to achieve the desired compound. A notable method includes:
The use of nickel dichloride as a promoter in the synthesis process enhances the reaction's efficiency while being environmentally friendly compared to traditional mercury-based catalysts .
Aranidipine possesses a complex molecular structure characterized by multiple functional groups, including:
The IUPAC name for Aranidipine is:
The structural representation can be summarized as follows:
Aranidipine participates in various chemical reactions essential for its pharmacological activity:
The major products formed during these reactions include the active metabolites M-1α and M-1β, which exhibit potent hypotensive activity .
Aranidipine exerts its pharmacological effects primarily through:
Key properties of Aranidipine include:
Other relevant data include:
Aranidipine is primarily used in clinical settings for:
Additionally, ongoing research continues to explore its potential applications in various cardiovascular diseases due to its vasodilatory properties .
CAS No.: 32448-35-4
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: